molecular formula C17H16N2O4S2 B1417535 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide CAS No. 477860-31-4

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Cat. No. B1417535
M. Wt: 376.5 g/mol
InChI Key: USGFHJIKJYWWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Immunomodulating Activities

One of the primary applications of 1,4-benzothiazine derivatives, which include compounds like the one , is in the field of antifungal and immunomodulating activities. Studies have shown that these compounds exhibit significant in vitro and in vivo antifungal activity against Candida species. Their effectiveness is attributed to specific chemical characteristics, such as the presence of ether substitution at the side chain. Interestingly, some derivatives exhibit more pronounced activity in vivo than in vitro, suggesting they are metabolized into active antifungal compounds. Additionally, these compounds demonstrate immunomodulating activity, which, combined with direct antifungal effects, enhances their in vivo efficacy against fungal infections (Schiaffella & Vecchiarelli, 2001).

Role in Drug Discovery and Synthetic Strategies

Benzothiazines play a crucial role in drug discovery due to their potential as drug candidates for treating a variety of diseases, including cancer, diabetes, hypertension, and infections. The chemical structure of benzothiazines, featuring a nitrogen-sulphur axis, is similar to that of phenothiazine drugs, contributing to their pharmacological activities. Various synthetic strategies for benzothiazine derivatives have been developed, highlighting their significance in medicinal chemistry and potential industrial applications (Mir, Dar, & Dar, 2020).

Potential Anticancer Activities

The pharmacophore of 1,4-benzothiazine, similar to anti-psychotic drug phenothiazines, implicates its use in various biological activities, including anticancer properties. Synthetic chemists have discovered numerous routes to synthesize various analogues of 1,4-benzothiazines that exhibit activities through multiple mechanisms. These studies contribute to understanding the structure-activity relationships (SAR) among these compounds, suggesting that benzothiazines and their derivatives have a significant ability to regulate various types of cancer. This opens avenues for the design of new therapeutic agents based on the 1,4-benzothiazine scaffold (Rai, Singh, Raj, & Saha, 2017).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific safety and hazard information for “4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide” is not documented .

properties

IUPAC Name

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-19-13-9-5-3-7-11(13)15(20)16(25(19,21)22)17(24)18-12-8-4-6-10-14(12)23-2/h3-10,20H,1-2H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGFHJIKJYWWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 3
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 4
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 5
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 6
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

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